molecular formula C17H16N2O3 B3021577 (2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 20431-58-7

(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B3021577
CAS No.: 20431-58-7
M. Wt: 296.32 g/mol
InChI Key: QIJHFXFAZCYBGP-LFYBBSHMSA-N
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Description

(2E)-3-[4-(Dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 4-(dimethylamino)phenyl group (electron-donating) and a 4-nitrophenyl group (electron-withdrawing). This "push-pull" electronic configuration makes it a candidate for diverse applications, including monoamine oxidase (MAO) inhibition , nonlinear optical (NLO) materials , and antimicrobial activity . Its structural features enable strong intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence biological and physicochemical properties.

Properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-18(2)15-8-3-13(4-9-15)5-12-17(20)14-6-10-16(11-7-14)19(21)22/h3-12H,1-2H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJHFXFAZCYBGP-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161-23-5
Record name NSC166436
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166436
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-(dimethylamino)benzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., bromine) for halogenation

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted aromatic compounds depending on the substituent introduced

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer properties of chalcone derivatives, including (2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one. Research indicates that this compound can induce apoptosis in various cancer cell lines through the modulation of signaling pathways such as the p53 pathway and the inhibition of cell proliferation.

Case Study Example :
A study demonstrated that this compound exhibited significant cytotoxic effects against human breast cancer cells (MCF-7), with an IC50 value indicating effective dose-response relationships. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

Case Study Example :
In vitro tests revealed that this compound exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential use as an antimicrobial agent in clinical settings.

Applications in Agriculture

Chalcones are recognized for their role as natural pesticides due to their phytotoxic properties. The application of this compound in agricultural practices may help in developing eco-friendly pest control solutions.

Herbicidal Activity

Research indicates that this compound can inhibit the growth of certain weed species, making it a candidate for herbicide formulation.

Case Study Example :
Field trials demonstrated that formulations containing this chalcone derivative significantly reduced weed biomass compared to untreated controls, showcasing its effectiveness as a selective herbicide.

Applications in Materials Science

The unique electronic properties imparted by the dimethylamino group make this compound suitable for applications in organic electronics and photonics.

Organic Light Emitting Diodes (OLEDs)

Due to its photophysical properties, this compound can be utilized as a material in OLEDs, enhancing light emission efficiency and stability.

Case Study Example :
Studies on device performance indicated that incorporating this chalcone derivative improved the luminescence efficiency of OLEDs compared to conventional materials, demonstrating its potential in advanced display technologies.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or inhibit essential enzymes. If it has anticancer properties, it could induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Monoamine Oxidase (MAO) Inhibitory Activity

Key Findings :

  • Potency : The compound exhibited selective MAO-B inhibition with an IC50 of 0.29 ± 0.011 μM and Ki of 0.14 ± 0.001 μM, surpassing most analogs in its class .
  • Selectivity: Unlike (2E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (C7), which is a nonselective MAO inhibitor, this compound shows >300-fold selectivity for MAO-B over MAO-A .
  • Mechanism: Competitive and reversible inhibition, attributed to the electron-donating dimethylamino group enhancing binding affinity to MAO-B’s hydrophobic pocket .

Comparison Table :

Compound Substituents (Ring A/Ring B) MAO-B IC50 (μM) Selectivity (MAO-B vs. MAO-A)
Target 4-(dimethylamino)/4-nitro 0.29 ± 0.011 >300-fold
C7 4-methoxy/4-nitro Non-selective Nonselective
IM5 4-(dimethylamino)/4-(imidazol-1-yl) 0.40 ± 0.017 Nonselective (MAO-A/B)

Structural Insights :

  • Dimethylamino substitution enhances MAO-B affinity compared to methoxy (C7) or imidazole (IM5) groups.
  • Nitro groups at the para position optimize π-π interactions with the enzyme’s active site .

Nonlinear Optical (NLO) Properties

Key Findings :

  • Push-Pull Effect: The dimethylamino (donor) and nitro (acceptor) groups create a polarized electron distribution, enhancing NLO responses like hyperpolarizability .
  • Comparison with Anthracene Derivatives: AN-1 [(E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one] exhibits strong NLO activity due to anthracene’s extended conjugation . The target compound’s nitro group provides a stronger acceptor than AN-1’s anthracene, but shorter π-conjugation limits its NLA (nonlinear absorption) compared to AN-2 (longer π-bridge) .

Table: NLO Parameters

Compound Donor Group Acceptor Group π-Bridge Length β (Hyperpolarizability)
Target 4-(dimethylamino) 4-nitro Single ethylene 2× Urea
AN-1 4-(dimethylamino) Anthracene Single ethylene Moderate
AN-2 4-(dimethylamino) Anthracene Double ethylene Enhanced vs. AN-1

Antimicrobial and Antiviral Activity

Antibacterial Activity :

  • Compared to (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (IC50 = 4.7–70 μM against S. aureus), the target compound’s nitro group may improve membrane penetration but reduce solubility .

Antiviral Potential:

  • N-(4-[(2E)-3-(4-dimethylaminophenyl)-1-phenylprop-2-en-1-one]) acetamide (PAAPA) showed strong ACE2 binding affinity, suggesting dimethylamino chalcones may interfere with viral entry . The nitro group in the target compound could further modulate this interaction.

Photophysical Properties

  • Solvatochromism: The dimethylamino-nitro system exhibits solvent-dependent fluorescence, similar to (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP) . However, the nitro group in the target compound may redshift absorption maxima compared to DPHP’s hydroxyl acceptor .

Biological Activity

Overview

(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is an organic compound characterized by its unique structure featuring a dimethylamino group and a nitro group. Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C17H16N2O3
  • Molecular Weight: 296.32 g/mol
  • CAS Number: 1161-23-5
  • InChI Key: QIJHFXFAZCYBGP-LFYBBSHMSA-N

The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is largely attributed to its ability to modulate multiple cellular pathways. Potential mechanisms include:

  • Antimicrobial Activity: The compound may disrupt bacterial cell membranes or inhibit essential enzymes critical for bacterial survival.
  • Anticancer Properties: It has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival.
  • Antioxidant Effects: The presence of the nitro group can enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activities

Recent studies have highlighted various biological activities associated with this chalcone derivative:

  • Antimicrobial Activity:
    • Exhibits significant antibacterial and antifungal properties against a range of pathogens.
    • Studies indicate that chalcone derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.
  • Anticancer Activity:
    • Research has demonstrated that this compound can inhibit the proliferation of several cancer cell lines.
    • Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects:
    • The compound has shown potential in reducing inflammation markers in various models, indicating its usefulness in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, we compare it with other related chalcone derivatives:

Compound NameStructureBiological Activity
(2E)-3-(4-hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-oneHydroxy group instead of dimethylaminoAntimicrobial and anticancer
(2E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-oneMethoxy group instead of dimethylaminoAntioxidant properties
(2E)-3-(4-aminophenyl)-1-(4-nitrophenyl)prop-2-en-1-oneAmino group instead of dimethylaminoEnhanced anticancer activity

The presence of the dimethylamino group in our compound enhances its electronic properties, potentially increasing its reactivity and interaction with biological targets compared to other derivatives.

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on Anticancer Properties:
    • A study published in Materials demonstrated that this chalcone derivative significantly inhibited cell growth in breast cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Efficacy:
    • Research published in ACS Omega reported that various chalcone derivatives, including this compound, exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Inflammation Modulation:
    • A recent investigation highlighted its potential role in reducing inflammatory cytokines in vitro, suggesting therapeutic applications for inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing (2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via Claisen-Schmidt condensation between 4-nitroacetophenone and 4-dimethylaminobenzaldehyde. Key steps include:

  • Dissolving reactants in ethanol (15–20 mL) with 20% KOH added dropwise under stirring at room temperature for 4 hours .
  • Recrystallization from ethanol to enhance purity.
    Optimization strategies:
  • Vary solvents (methanol, DMF) to improve reaction kinetics.
  • Adjust base concentration (e.g., 10–30% KOH) and stoichiometry (1:1.2 molar ratio for excess aldehyde).
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3). Yield typically ranges 65–80% after optimization .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this chalcone derivative, and how are data interpreted?

  • FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
  • UV-Vis : Identifies π→π* transitions (λmax ~350–400 nm) influenced by the nitro and dimethylamino substituents .
  • NMR :
    • ¹H NMR : Coupling constants (J = 15–16 Hz) confirm the E-geometry of the α,β-unsaturated ketone.
    • ¹³C NMR : Assigns carbonyl (δ ~190 ppm) and aromatic carbons.
  • XRD : Determines dihedral angles between aromatic rings (e.g., 4-nitrophenyl vs. dimethylaminophenyl planes). reported a dihedral angle of 12.5° using data from CCDC 1988019 .

Q. What strategies are recommended for improving solubility and obtaining high-quality crystals for X-ray diffraction studies?

  • Solubility : Use polar aprotic solvents (e.g., DMSO) or ethanol:DMSO mixtures.
  • Crystallization : Slow evaporation from ethanol at 4°C yields crystals >0.2 mm³. Annealing at 50°C for 12 hours reduces lattice defects .
  • Additives : Trace acetic acid (1% v/v) can stabilize hydrogen-bonding networks in the crystal lattice .

Advanced Research Questions

Q. How do DFT calculations and AIM analysis elucidate the electronic structure and intramolecular interactions in this compound?

  • DFT (B3LYP/6-311++G )**:
    • Calculates HOMO-LUMO gaps (~3.5 eV), indicating charge-transfer interactions between electron-rich (dimethylamino) and electron-deficient (nitrophenyl) groups .
    • Predicts bond lengths (C=O: 1.23 Å, C=C: 1.34 Å) consistent with XRD data .
  • AIM (Atoms in Molecules) analysis :
    • Identifies weak C-H···O hydrogen bonds (3.0–3.2 Å) stabilizing the enone system.
    • Confirms resonance-assisted hydrogen bonding (RAHB) contributing to planarity .

Q. What experimental and computational approaches resolve contradictions in reported antimicrobial activity data for nitro-substituted chalcones?

  • Standardized assays : Follow CLSI guidelines for MIC testing against S. aureus (Gram+) and E. coli (Gram−). reported MIC values of 32–64 µg/mL, but discrepancies arise from substituent effects (e.g., chloro vs. nitro groups) .
  • SAR studies : Compare nitro-substituted analogs to isolate electronic vs. steric effects.
  • Molecular docking : Simulate binding to targets (e.g., S. aureus FabI enzyme) to correlate nitro group orientation (para vs. meta) with activity .

Q. How can researchers analyze conflicting spectral data (e.g., NMR chemical shift assignments) arising from solvent or tautomeric effects?

  • Variable-temperature NMR : Detects dynamic processes (e.g., keto-enol tautomerism) by observing peak splitting at −20°C .
  • Solvent studies : Compare DMSO-d₆ (hydrogen-bonding) vs. CDCl₃ (non-polar) to assess solvent-induced shifts.
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in aromatic regions. For example, NOESY correlations confirm spatial proximity between dimethylamino protons and the enone system .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one

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